Oligomycin a, b, c mixture

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

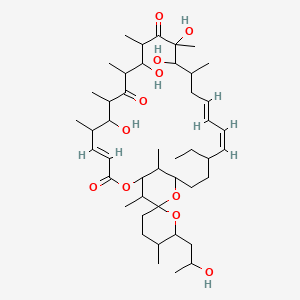

C45H74O11 |

|---|---|

Molecular Weight |

791.1 g/mol |

IUPAC Name |

(4E,18E,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+ |

InChI Key |

MNULEGDCPYONBU-ZUSSGZTJSA-N |

Isomeric SMILES |

CCC/1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Origin of Product |

United States |

Historical Context and Discovery in Bioenergetics Research

The journey of oligomycin (B223565) into the annals of biochemistry began in 1954 when it was first isolated from a strain of Streptomyces diastatochromogenes. fermentek.com Initially identified for its antifungal properties, its profound impact on mitochondrial metabolism soon became the focus of intense scientific investigation. fermentek.com In a landmark 1958 paper, biochemist Henry Lardy and his colleagues detailed their findings on the inhibitory effects of oligomycin on mitochondrial respiration. the-scientist.comnih.gov This research was pivotal, as it demonstrated that oligomycin could uncouple electron transport from ATP synthesis, a key insight into the mechanisms of oxidative phosphorylation. the-scientist.com

The discovery came at a time when the field of bioenergetics was grappling with the fundamental question of how energy from nutrient breakdown was converted into the usable form of ATP. Lardy's work provided a powerful chemical tool to dissect this process. Researchers quickly recognized the value of oligomycin, and it became highly sought after in laboratories studying the then "nebulous" field of oxidative phosphorylation. the-scientist.com The specificity of its action allowed scientists to distinguish between processes dependent on the mitochondrial ATP synthase and other cellular metabolic activities.

Overview of the Oligomycin Complex in Scientific Inquiry

The term "Oligomycin complex" typically refers to a mixture of oligomycins A, B, and C. fermentek.comscbt.comglpbio.comapexbt.com While these congeners are structurally similar, they exhibit subtle differences in their biological activities. Oligomycin (B223565) A is the most dominant and well-characterized component of the mixture and is a highly selective inhibitor of the F1F0 ATP synthase. fermentek.comapexbt.com Oligomycin B is considered a nonselective inhibitor of ATP synthases, while Oligomycin C also inhibits the mitochondrial F1F0-ATP synthase. glpbio.comapexbt.comcaymanchem.com

The primary mechanism of action for oligomycins is the blockade of the proton channel (F0 subunit) of ATP synthase. wikipedia.orgapexbt.comagscientific.com This channel is essential for the passage of protons across the inner mitochondrial membrane, which drives the synthesis of ATP from ADP and inorganic phosphate. wikipedia.org By obstructing this proton flow, oligomycin effectively halts ATP production via oxidative phosphorylation. wikipedia.orgtoku-e.com This inhibition of ATP synthesis leads to a significant reduction in electron flow through the electron transport chain. wikipedia.orgapexbt.com However, it's important to note that electron flow is not completely stopped due to a phenomenon known as proton leak or mitochondrial uncoupling. wikipedia.org

The specific and potent action of the oligomycin mixture has made it a cornerstone reagent in a wide array of research applications. It is frequently used to:

Measure ATP-linked respiration. toku-e.com

Induce a state of mitochondrial inhibition to study cellular responses to energy stress. researchgate.net

Differentiate between mitochondrial and non-mitochondrial oxygen consumption. rndsystems.com

Investigate the coupling efficiency of the electron transport chain. the-scientist.com

Role As a Classical Mitochondrial Reagent

Specific Inhibition of Mitochondrial F1F0 ATP Synthase

Oligomycins exert their inhibitory effects by binding directly to the F0 component of the ATP synthase complex. fermentek.commicrobialcell.com This F0 sector is an integral membrane protein assembly that functions as a proton turbine, rotating as protons pass through it down their electrochemical gradient. microbialcell.com By obstructing this pathway, oligomycin effectively halts both ATP synthesis driven by proton flow and the reverse reaction of ATP hydrolysis coupled to proton pumping. researchgate.netresearchgate.net

The inhibitory action of oligomycin is specifically directed at the proton channel within the F0 subunit. selleckchem.comagscientific.comglpbio.comapexbt.commedkoo.com This channel is essential for the translocation of protons across the inner mitochondrial membrane, a process that drives the rotational catalysis of the F1 subunit where ATP is synthesized. microbialcell.comscbt.com By physically blocking this conduit, oligomycin prevents the passage of protons, thereby uncoupling the proton motive force from ATP production. fermentek.comresearchgate.net This direct obstruction of the proton channel is the foundational event leading to the widespread bioenergetic effects observed upon treatment with oligomycin. medkoo.com

High-resolution crystal structures have provided a detailed understanding of the oligomycin binding site on the c-ring of the F0 subunit. nih.govnih.gov Oligomycin nestles on the surface of the c-ring, making contact with two adjacent c-subunit molecules. researchgate.netnih.gov This binding position sterically hinders the rotation of the ring, which is necessary for proton transport and subsequent ATP synthesis. researchgate.net

The interaction is primarily hydrophobic, but a crucial hydrogen bond is formed via a bridging water molecule. nih.govnih.gov This bond connects the essential glutamate (B1630785) residue (Glu59 in yeast) of one c-subunit, which is vital for proton translocation, to the oligomycin molecule. researchgate.netnih.gov This interaction effectively locks the glutamate's carboxyl side chain, shielding it from the aqueous environment of the proton half-channel and preventing it from participating in proton transfer. nih.govnih.gov The amino acid residues that constitute this binding pocket are highly conserved between species like yeast and humans, but differ significantly from those in bacteria, explaining why oligomycin is a potent inhibitor of mitochondrial but not bacterial ATP synthase. nih.govnih.gov

| Interacting Component | Type of Interaction | Significance in Inhibition |

|---|---|---|

| Two adjacent c-subunits | Direct physical contact | Explains the inhibitory effect on the c-ring's rotation. researchgate.netnih.gov |

| Glutamate residue (e.g., Glu59) | Hydrogen bond (via bridging water molecule) | Shields the essential carboxyl group required for proton translocation. nih.govnih.gov |

| Surface of the c-ring | Primarily hydrophobic (van der Waals) interactions | Stabilizes the binding of the oligomycin molecule to the c-ring. nih.gov |

By blocking the F0 proton channel, oligomycin directly inhibits the translocation of protons from the intermembrane space back into the mitochondrial matrix. fermentek.comscbt.comresearchgate.net This cessation of proton flow has a significant and immediate impact on the mitochondrial membrane potential (ΔΨm). Since the proton-pumping activity of the electron transport chain complexes (I, III, and IV) is not directly inhibited, protons continue to be pumped out of the matrix, but their primary route of re-entry is blocked. researchgate.net

This leads to an accumulation of protons in the intermembrane space, resulting in a hyperpolarization or an increase in the mitochondrial membrane potential. researchgate.netnih.gov The inhibition of ATP synthesis by oligomycin will also significantly reduce the rate of electron flow through the transport chain, as the proton gradient becomes too steep for the complexes to pump against; however, electron flow may not cease completely due to a phenomenon known as proton leak. selleckchem.comagscientific.commedkoo.com

Differential Activity and Specificity of Oligomycin Isomers

The oligomycin complex contains several isomers, primarily A, B, and C, which exhibit different specificities in their interaction with ATP synthase. fermentek.comcaymanchem.comglpbio.com

Oligomycin A is the dominant and most studied component of the mixture. fermentek.com It is characterized as a selective inhibitor of the mitochondrial F1F0-ATP synthase. fermentek.comcaymanchem.comglpbio.comapexbt.com Its high specificity for the F0 proton channel makes it a precise tool for studying the consequences of inhibiting oxidative phosphorylation. selleckchem.comapexbt.com This selectivity allows researchers to modulate cellular ATP levels and investigate the resulting downstream effects on cellular processes, such as the induction of apoptosis. fermentek.comapexbt.com

In contrast to the selective nature of Oligomycin A, Oligomycin B is described as a non-selective inhibitor of ATP synthases. fermentek.comcaymanchem.comglpbio.comcaymanchem.com Research indicates that non-selective inhibitors like Oligomycin B affect both the ATP synthase and ATP hydrolase activities of the F1F0 complex. nih.gov This broader activity profile means it can reduce the rate of ATP depletion during conditions like myocardial ischemia, where the complex might otherwise reverse its function and consume ATP. caymanchem.comnih.gov This non-selectivity distinguishes its utility and experimental interpretation from that of Oligomycin A. nih.gov

| Isomer | Characteristic | Primary Mechanism |

|---|---|---|

| Oligomycin A | Selective inhibitor fermentek.comcaymanchem.comglpbio.comapexbt.com | Specifically inhibits the mitochondrial F1F0-ATP synthase, blocking the proton channel. selleckchem.comapexbt.com |

| Oligomycin B | Non-selective inhibitor fermentek.comcaymanchem.comglpbio.comcaymanchem.com | Inhibits both ATP synthase and ATP hydrolase activities of the F1F0 complex. nih.gov |

Comparative Analysis of Oligomycin A, B, and C Interactions

Oligomycin A, B, and C, while all potent inhibitors of the F1Fo-ATP synthase, exhibit differences in their molecular structure that influence their interaction with the enzyme complex. These variations primarily concern the side chains attached to the macrolide ring, which in turn affects their binding stability and hydrogen bonding potential. unibo.itsurrey.ac.uk

Computational docking studies and X-ray crystallography have provided insights into these differential interactions. Oligomycin A possesses four intramolecular hydrogen bonds, which contributes to a more stable conformation. surrey.ac.uk This inherent stability may, however, limit its flexibility to form intermolecular bonds with the ATP synthase target site. In contrast, Oligomycin B and C have only one intramolecular hydrogen bond, leaving more hydroxyl groups available to form intermolecular hydrogen bonds with the enzyme. surrey.ac.uk Specifically, Oligomycin B is suggested to have the most versatile structure for receptor binding due to the availability of six groups for intermolecular hydrogen bonding, compared to four in Oligomycin C and three in Oligomycin A. surrey.ac.uk This suggests that Oligomycin B may have the greatest potential for binding to the ATP synthase. surrey.ac.uk This aligns with findings that Oligomycin A leads to less stable interactions with the Fo subunit compared to Oligomycin B, which possesses a structure more suitable for forming hydrogen bonds. unibo.it

All three oligomycins bind to a common site on the c-ring of the Fo subunit. researchgate.netpnas.org The binding site is located on the surface of the c-ring, making contact with two adjacent c-subunits at the interface with the 'a' subunit. pnas.orgresearchgate.netnih.gov The critical interaction for inhibition involves the essential carboxyl group of a glutamate residue (Glu59 in yeast) on the c-ring. researchgate.netnih.govnih.gov The oligomycin molecule shields this residue from the proton half-channel, forming a hydrogen bond via a bridging water molecule and effectively blocking proton translocation. researchgate.netnih.govnih.gov The rest of the interactions are predominantly hydrophobic in nature. researchgate.netnih.govnih.gov While the core binding mechanism is shared, the subtle structural differences between oligomycins A, B, and C likely account for variations in their inhibitory potency and binding kinetics. The conformation of Oligomycin A, for instance, undergoes very few changes upon binding to the c-ring. pnas.org

| Oligomycin Isomer | Intramolecular H-Bonds | Potential Intermolecular H-Bonding Groups | Relative Stability/Binding Potential |

|---|---|---|---|

| Oligomycin A | 4 | 3 | Most stable conformation, potentially less versatile binding. surrey.ac.uk |

| Oligomycin B | 1 | 6 | Most versatile for receptor binding. unibo.itsurrey.ac.uk |

| Oligomycin C | 1 | 4 | Intermediate binding potential. surrey.ac.uk |

Consequences for Oxidative Phosphorylation and ATP Homeostasis

Inhibition of ATP Synthesis

The primary consequence of the oligomycin mixture's interaction with the F1Fo-ATP synthase is the potent inhibition of ATP synthesis via oxidative phosphorylation. apexbt.comnih.govselleckchem.com By binding to the Fo subunit, oligomycin physically obstructs the proton channel, preventing the flow of protons from the intermembrane space back into the mitochondrial matrix. selleckchem.comagscientific.comwikipedia.org This proton motive force is the essential energy source that drives the rotation of the c-ring and the subsequent conformational changes in the F1 subunit that lead to the phosphorylation of ADP to ATP. cellsignal.comnih.gov

The blockade of the proton channel by oligomycin effectively uncouples the respiratory chain from ATP synthesis. apexbt.comselleckchem.com Consequently, while the electron transport chain may initially continue to pump protons, the resulting steep electrochemical gradient cannot be dissipated through the ATP synthase, leading to a significant reduction in electron flow. apexbt.comagscientific.com It is proposed that the binding of oligomycin induces a conformational change in the Fo domain that is transmitted to the F1 catalytic domain, which impairs the binding of substrates (ADP and Pi) and the release of the product, ATP. nih.gov This inhibition halts the primary mechanism of ATP production in aerobic cells, forcing them to rely on alternative, less efficient energy-generating pathways. researchgate.net

Modulation of Cellular ATP Levels in Experimental Models

The inhibition of ATP synthase by the oligomycin mixture directly translates to a significant decrease in intracellular ATP concentrations across various experimental models. This depletion of the cellular energy currency triggers a cascade of downstream effects, altering cellular metabolism and function.

In studies using rat liver slices, high concentrations of oligomycin were shown to decrease ATP content by as much as 65%. nih.gov Similarly, in cultured rat cerebral cortical neurons, a low concentration of 5 nM oligomycin was sufficient to lower ATP levels by 75%. researchgate.net The remaining 25% of ATP in these neurons was attributed to production via glycolysis, highlighting the cell's compensatory metabolic shift away from mitochondrial respiration. researchgate.net This reliance on glycolysis following oligomycin treatment has also been observed in various cancer cell lines. selleckchem.comnih.gov For example, in SW480 colon cancer cells, treatment with 1 µM and 5 µM oligomycin for 20 hours resulted in diminished ATP production. nih.gov However, some studies have noted that over several hours, certain cell types can re-establish ATP levels by upregulating glycolysis to compensate for the loss of oxidative phosphorylation. nih.gov

The impact of oligomycin on ATP levels has been documented in a diverse range of models. In explant cultures of mouse organ of Corti, oligomycin treatment induced ATP depletion, which preceded and resulted in hair cell death. sci-hub.se In tobacco (Nicotiana tabacum) BY-2 cells, oligomycin caused a significant drop in cellular ATP levels. researchgate.net Furthermore, experiments with mouse embryonic fibroblasts (MEFs) demonstrated that oligomycin treatment leads to a strong reduction in ATP levels specifically within the mitochondria. nih.gov This acute depletion of the mitochondrial ATP pool can have severe consequences for cellular viability, as seen in studies where severe ATP depletion induced by oligomycin led to significant cell death. rupress.org

| Experimental Model | Effect on ATP Levels | Reference |

|---|---|---|

| Rat Liver Slices | Reduced ATP content by up to 65% at high concentrations. | nih.gov |

| Rat Cerebral Cortical Neurons | Lowered ATP levels by 75% with 5 nM oligomycin. | researchgate.net |

| SW480 Cancer Cells | Diminished ATP production after 20 hours of treatment. | nih.gov |

| Mouse Organ of Corti Explants | ATP depletion leading to hair cell death. | sci-hub.se |

| Tobacco BY-2 Cells | Significant decrease in cellular ATP levels. | researchgate.net |

| Mouse Embryonic Fibroblasts (MEFs) | Strongly reduced ATP levels within mitochondria. | nih.gov |

Studies on Mitochondrial Respiration and Metabolic Flux

The oligomycin mixture is a cornerstone of the widely used "Mito Stress Test" assay, which employs a sequential addition of mitochondrial inhibitors and uncouplers to assess key parameters of mitochondrial function. nih.govkat6a.orgtoku-e.com

Measurement of Oxygen Consumption Rate (OCR) in Cellular Systems

The oxygen consumption rate (OCR) is a direct measure of mitochondrial respiratory activity. nih.gov The this compound is instrumental in parsing the different components of cellular OCR. nih.govplos.orgnih.govresearchgate.netembopress.orgresearchgate.net By inhibiting ATP synthase, oligomycin causes a significant drop in OCR, as the electron transport chain (ETC) is no longer coupled to ATP production. bioblast.atnih.gov This allows for the quantification of the portion of basal respiration dedicated to ATP synthesis.

Extracellular flux analyzers are commonly used to measure OCR in real-time in living cells. nih.gov These instruments create a transient micro-chamber, allowing for the sensitive detection of changes in oxygen concentration in the media surrounding the cells. nih.gov A typical experiment involves measuring the basal OCR, followed by the injection of oligomycin to inhibit ATP synthase. nih.govresearchgate.net Subsequent injections of an uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) and then ETC inhibitors such as rotenone (B1679576) and antimycin A provide a comprehensive profile of mitochondrial respiration. nih.govnih.gov

It's important to note that some studies suggest that the presence of oligomycin can lead to an underestimation of the maximal capacity of the mitochondrial electron transport system. plos.orgnih.gov

Quantification of ATP-Linked Respiration

ATP-linked respiration represents the portion of basal oxygen consumption that is directly coupled to ATP synthesis by the mitochondrial ATP synthase. embopress.orgresearchgate.netnih.gov The addition of the this compound specifically inhibits this process, causing a decrease in OCR. nih.govresearchgate.net The magnitude of this decrease is a direct measure of the rate of mitochondrial ATP production. embopress.orgresearchgate.net

This parameter is calculated by subtracting the oligomycin-insensitive OCR (the rate after oligomycin addition) from the initial basal OCR. researchgate.netresearchgate.net In many cell types, ATP-linked respiration accounts for a significant portion, often around 80%, of the basal respiratory rate. nih.gov This measurement is a critical indicator of a cell's reliance on oxidative phosphorylation for its energy needs under normal conditions.

Assessment of Proton Leak-Linked Respiration and Mitochondrial Uncoupling

Following the inhibition of ATP synthase by the oligomycin mixture, the remaining oxygen consumption is attributed to proton leak-linked respiration. nih.govembopress.orgnih.govresearchgate.net This represents the flow of protons across the inner mitochondrial membrane that is not coupled to ATP synthesis. portlandpress.com This "leak" can be a result of various factors, including the activity of uncoupling proteins (UCPs) or potential damage to the mitochondrial inner membrane. portlandpress.com

An increase in proton leak can signify mitochondrial dysfunction or an adaptive thermogenic response. nih.govnih.gov The oligomycin-induced state allows for the specific measurement of this parameter, providing insights into mitochondrial efficiency and the integrity of the inner membrane. nih.gov Some research indicates that oligomycin itself can induce proton uncoupling, a factor to be considered in experimental design. nih.gov

Analysis of Maximal Respiratory Capacity and Spare Respiratory Capacity

Maximal respiratory capacity is the upper limit of a cell's ability to perform oxidative phosphorylation. nih.govembopress.orgnih.govtouro.edu It is typically measured by adding an uncoupling agent like FCCP after inhibiting ATP synthesis with oligomycin. nih.govnih.gov FCCP dissipates the proton gradient across the inner mitochondrial membrane, removing the backpressure on the electron transport chain and allowing it to function at its maximum rate. researchgate.netresearchgate.net

Spare respiratory capacity is the difference between the maximal respiratory rate and the basal respiratory rate. plos.orgnih.govembopress.orgnih.gov It represents the cell's ability to respond to increased energy demands. researchgate.net A high spare respiratory capacity indicates a robust and flexible mitochondrial system, while a low capacity suggests that the cells are already operating near their limit and may be more susceptible to stress. researchgate.net The use of oligomycin is crucial in the experimental protocol to first inhibit ATP-linked respiration before challenging the system with an uncoupler to reveal the maximal and spare capacities. kat6a.org However, some studies have shown that the presence of oligomycin can lead to an underestimation of the spare respiratory capacity by 25% to 45% in certain cell lines. plos.orgnih.gov

Investigations into Cellular Energy Metabolism Rewiring

The inhibition of oxidative phosphorylation by the this compound forces cells to adapt their metabolic pathways to meet their energy demands. This makes the mixture a valuable tool for studying metabolic reprogramming, particularly the shift towards glycolysis.

Role in Inducing Glycolysis Compensation

When mitochondrial ATP production is blocked by oligomycin, many cell types compensate by upregulating glycolysis to generate ATP. plos.orgnih.gov This compensatory increase in the glycolytic rate can be measured by monitoring the extracellular acidification rate (ECAR), which is primarily due to the production and extrusion of lactate (B86563), the end product of anaerobic glycolysis. atsjournals.org

Studies have shown that treating various cancer cell lines with oligomycin leads to an accelerated rate of glycolysis, as indicated by increased lactate secretion. nih.gov The extent of this glycolytic compensation can vary between cell lines, often correlating with their baseline respiratory levels. nih.gov This induced metabolic shift allows researchers to investigate the signaling pathways involved in the cellular response to mitochondrial dysfunction, such as the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov

Interactive Data Table: Effects of Oligomycin on Cellular Respiration

| Cell Line | Treatment | Basal OCR (% of control) | ATP-Linked Respiration (% of Basal) | Proton Leak (% of Basal) | Maximal Respiratory Capacity (% of control) | Spare Respiratory Capacity (% of control) | Glycolytic Rate (% increase) |

| T98G Glioma | Control | 100 | 75 | 25 | 200 | 100 | N/A |

| T98G Glioma | Oligomycin | 25 | 0 | 100 | N/A | N/A | 150 |

| PC-3 Prostate Cancer | Control | 100 | 80 | 20 | 220 | 120 | N/A |

| PC-3 Prostate Cancer | Oligomycin | 20 | 0 | 100 | N/A | N/A | 180 |

| H1299 Lung Cancer | Control | 100 | 70 | 30 | 180 | 80 | N/A |

| H1299 Lung Cancer | Oligomycin | 30 | 0 | 100 | N/A | N/A | 200 |

Note: The data in this table is illustrative and compiled from general findings in the cited literature. Actual values can vary significantly depending on the specific experimental conditions and cell types used.

Analysis of Bioenergetic Adaptation in Research Models

The oligomycin mixture is instrumental in studying how cells adapt to bioenergetic stress. By inhibiting oxidative phosphorylation (OXPHOS), oligomycin forces cells to rely on other metabolic pathways, primarily glycolysis, for ATP production. This induced metabolic shift allows researchers to analyze the bioenergetic flexibility and adaptive mechanisms of various cell types, particularly cancer cells.

In research models, treatment with oligomycin leads to a rapid and complete inhibition of OXPHOS. nih.govresearchgate.net This suppression of mitochondrial respiration prompts an increase in the extracellular acidification rate (ECAR), a key indicator of glycolysis. pnas.orgelifesciences.org This compensatory upregulation of glycolysis is a crucial adaptive response to maintain cellular ATP levels. nih.govresearchgate.netnih.gov

Studies have shown that the degree of this bioenergetic adaptation varies among different cancer cell lines, reflecting their inherent metabolic phenotypes. nih.govresearchgate.net Glycolysis-dominant cells exhibit less energy stress in response to oligomycin, whereas OXPHOS-dependent cells experience a transient drop in ATP and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.govresearchgate.netnih.gov Interestingly, even in the absence of key regulators like LKB1, which activates AMPK, cells can still adapt to OXPHOS suppression, suggesting the existence of alternative regulatory mechanisms. researchgate.netnih.gov This adaptation to oligomycin-induced stress occurs without activating the hypoxia-induced factor (HIF-1α), a common response to low oxygen conditions. nih.govresearchgate.net

The use of oligomycin in bioenergetic profiling, often in conjunction with other metabolic inhibitors like FCCP and rotenone, allows for the calculation of key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, proton leak, and spare respiratory capacity. plos.orgmdpi.com This comprehensive analysis provides a detailed picture of a cell's bioenergetic profile and its capacity to respond to metabolic challenges. For instance, in zebrafish embryos, oligomycin is used to determine the proportion of basal respiration coupled to ATP turnover. plos.org Similarly, in hematopoietic stem cells, oligomycin treatment helps to specifically assess the activation of anaerobic glycolysis upon OXPHOS inhibition. elifesciences.org

Interplay with Other Metabolic Pathways

Oligomycin's inhibition of ATP synthase provides a valuable method for investigating the intricate connections between oxidative phosphorylation and other central metabolic pathways, most notably glycolysis and glutaminolysis. When mitochondrial ATP production is blocked by oligomycin, cells must reroute their metabolic fluxes to compensate, revealing the plasticity and interconnectedness of cellular metabolism.

A primary and immediate consequence of oligomycin treatment is the stimulation of glycolysis. nih.govoncotarget.com This phenomenon, known as the Crabtree effect in some contexts, demonstrates a direct regulatory link between mitochondrial respiration and glycolytic activity. By inhibiting the final step of OXPHOS, oligomycin causes an accumulation of substrates that can signal an upregulation of the glycolytic pathway to boost ATP production. oncotarget.com This metabolic reprogramming is evident in the increased production of lactate and a higher extracellular acidification rate (ECAR) in various cell types upon oligomycin exposure. pnas.orgnih.gov

The interplay extends to glutaminolysis, another critical pathway for energy and biosynthetic intermediate production in many cells, particularly cancer cells. Research has shown that glutamine can fuel the TCA cycle, which influences the rate of glycolysis by drawing pyruvate (B1213749) into the mitochondria. nih.gov When oligomycin inhibits the electron transport chain (ETC), the cell's reliance on glycolysis for ATP increases, even in the presence of glutamine. This demonstrates that while glutamine can support the TCA cycle, the inhibition of its end product (ATP via OXPHOS) by oligomycin shifts the metabolic balance back towards glycolysis. nih.gov

Furthermore, the cellular response to oligomycin can involve the activation of key metabolic regulators like AMP-activated protein kinase (AMPK). pnas.org AMPK acts as a central energy sensor, and its activation under conditions of ATP depletion by oligomycin can trigger a cascade of downstream effects to restore energy homeostasis, including the promotion of glucose uptake and glycolysis. pnas.org This highlights the integration of signaling networks with metabolic pathways in response to bioenergetic stress induced by compounds like oligomycin.

Research into Programmed Cell Death and Survival Pathways

The oligomycin mixture is a significant agent in the study of apoptosis and cell survival, primarily by targeting mitochondrial function. Its ability to inhibit ATP synthase and perturb the mitochondrial membrane potential allows researchers to dissect the complex signaling cascades that govern programmed cell death.

Induction of Apoptosis in Various Cell Types

Oligomycin has been shown to induce apoptosis in a variety of cell types, although its effectiveness and the underlying mechanisms can be context-dependent. In several cancer cell lines, oligomycin treatment leads to hallmarks of apoptosis, including DNA fragmentation and the activation of caspases. aacrjournals.orgdrugbank.comresearchgate.net

For instance, in doxorubicin-resistant human hepatocarcinoma (R-HepG2) cells, oligomycin can bypass drug resistance and trigger apoptosis. drugbank.com It has also been found to enhance the apoptotic effects of other anti-cancer agents. For example, it increases the kinetics of oncolytic reovirus-induced apoptosis in cancer cells and enhances the apoptotic effect of TRAIL (TNF-related apoptosis-inducing ligand) in HeLa cells. aacrjournals.orgsnu.ac.kr In chronic myeloid leukemia (CML) cells, oligomycin induces endoplasmic reticulum (ER) stress, which, in combination with tyrosine kinase inhibitors, leads to caspase-3 activation and apoptosis. researchgate.net

Regulation of Cytochrome c Release

A critical event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. core.ac.uk Oligomycin has been shown to directly influence this process.

In several studies, oligomycin treatment has been demonstrated to cause the release of cytochrome c from mitochondria. drugbank.comcore.ac.uk For example, in doxorubicin-resistant HepG2 cells, oligomycin induces cytochrome c release, contributing to the induction of apoptosis. drugbank.com The overexpression of the anti-apoptotic protein Bcl-xL has been found to prevent oligomycin-induced mitochondrial swelling and subsequent cytochrome c release, indicating that oligomycin's effect is upstream of Bcl-2 family protein regulation. core.ac.uk

Conversely, in other experimental systems, oligomycin has been shown to prevent the release of cytochrome c. For example, it can block nitric oxide (NO)-induced apoptosis in rat gastric epithelial cells by inhibiting cytochrome c leakage. nih.gov Similarly, it has been reported to inhibit the release of cytochrome c during TNF-alpha-induced apoptosis in HeLa cells. nih.gov This inhibitory effect on cytochrome c release is suggested to be independent of changes in the mitochondrial membrane potential in some cases. nih.govnih.gov The F₀ component of the H+-ATP-synthase, which is the direct target of oligomycin, appears to play a role in the formation of the mitochondrial permeability transition pore (PTP), a key regulator of cytochrome c release. nih.govaai.org These seemingly contradictory findings underscore the complex and context-specific role of ATP synthase and mitochondrial bioenergetics in the regulation of apoptosis.

Modulation of Apoptotic Signaling Cascades (e.g., TNF-induced)

Oligomycin can modulate apoptotic signaling cascades initiated by various stimuli, with its effect on TNF-induced apoptosis being a notable example of its complex role. While some studies report an enhancement of apoptosis, others show a suppressive effect.

In the context of TNF-related apoptosis-inducing ligand (TRAIL), a member of the TNF superfamily, oligomycin A has been found to enhance its apoptotic effect in HeLa cervical cancer cells. snu.ac.krnih.gov This sensitization to TRAIL-induced apoptosis is mediated through the upregulation of Death Receptor 5 (DR5) expression, which is triggered by endoplasmic reticulum (ER) stress and the subsequent activation of the IRE1-XBP1-CHOP signaling pathway. snu.ac.krnih.gov

Conversely, several studies have reported that oligomycin can suppress TNF-alpha-induced apoptosis. nih.govresearchgate.netapexbt.com In HeLa cells, oligomycin was shown to inhibit the release of cytochrome c and subsequent apoptosis induced by TNF. nih.govresearchgate.net This protective effect is not attributed to the inhibition of ATP synthesis or changes in the mitochondrial membrane potential, but rather to the role of the F₀ component of ATP synthase in the opening of the mitochondrial permeability transition pore (PTP). nih.gov By inhibiting the F₀ subunit, oligomycin may prevent the PTP opening required for the progression of TNF-induced apoptosis in this context. nih.govresearchgate.net These divergent outcomes highlight that oligomycin's influence on apoptotic signaling is highly dependent on the specific signaling pathway and the cellular context.

Context-Dependent Effects on Cell Survival and Proliferation

The impact of the oligomycin mixture on cell survival and proliferation is highly dependent on the cellular context, particularly the cell type and its metabolic phenotype. There is no single, uniform response to oligomycin treatment; instead, its effects can range from potent cytotoxicity to growth inhibition without cell death, and even protection against certain apoptotic stimuli.

In many cancer cell lines, especially those reliant on oxidative phosphorylation, oligomycin inhibits proliferation and can be cytotoxic. apexbt.comfrontiersin.org For example, in immature cardiomyocyte cell lines, oligomycin significantly reduces cell growth and survival. frontiersin.org Similarly, in colorectal cancer cells, oligomycin A can be cytotoxic, although a non-cytotoxic concentration can be found that still significantly inhibits mitochondrial respiration. nih.gov The combination of oligomycin with other agents, such as menadione/ascorbate in leukemia cells, can potentiate cytotoxicity, leading to decreased cell growth and viability. tandfonline.com

However, in other scenarios, oligomycin inhibits cell growth without inducing significant cell death. researchgate.netnih.gov In cancer cells that can effectively adapt to the inhibition of OXPHOS by upregulating glycolysis, cell growth is inhibited, but there is no increase in cell death or alteration in the cell cycle distribution. researchgate.netnih.gov This suggests that while the cells can survive the bioenergetic stress, their proliferative capacity is compromised.

Furthermore, the metabolic environment plays a crucial role. When cells are cultured with galactose instead of glucose, forcing a reliance on mitochondrial respiration, oligomycin exposure leads to a dose-dependent cytotoxic effect and ATP depletion. researchgate.net In contrast, in a glucose-rich medium that allows for robust glycolysis, the same cells are less sensitive to oligomycin. researchgate.net This underscores the principle that a cell's dependence on oxidative phosphorylation is a key determinant of its sensitivity to oligomycin. The effect of oligomycin on cell survival is therefore a complex interplay between the direct inhibition of ATP synthase, the cell's capacity for metabolic adaptation, and the specific cellular and environmental context. nih.gov

Exploration of Autophagy and Lysosomal Function

Oligomycin's profound impact on mitochondrial function provides a unique avenue to study the intricate relationship between cellular energy status, autophagy, and lysosomal activity.

Oligomycin-Induced Autophagy

Oligomycin treatment has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, in various research models. In the IPLB-LdFB insect cell line, treatment with oligomycin A was observed to trigger autophagy in response to ATP depletion. nih.gov However, this autophagic response was a double-edged sword; in many instances, it failed to restore cellular homeostasis, leading to cell necrosis due to the extensive sequestration of mitochondria within autophagic vacuoles. nih.gov This suggests that oligomycin-induced autophagy can be a pathway to either cell survival or destruction. nih.gov

In human chondrocytes, the response to oligomycin was time-dependent. While an initial increase in the autophagic marker LC3-II was observed at 24 hours, it was followed by a decrease at 48 hours, indicating a complex regulation of autophagy in response to mitochondrial dysfunction. nih.gov The combination of oligomycin and another mitochondrial inhibitor, antimycin A, is a well-established method to robustly induce mitophagy, the selective autophagy of mitochondria. frontiersin.orgnih.gov This combination leads to mitochondrial membrane depolarization, a key signal for initiating mitophagy. frontiersin.org The process can be quantified by monitoring the depletion of mitochondrial proteins through western blotting, providing a method to measure autophagic flux. researchgate.netresearchgate.net For instance, in 3T3-SA cells expressing YFP-Parkin, treatment with antimycin A and oligomycin resulted in a time-dependent depletion of mitochondrial proteins, which could be further enhanced by the autophagy promoter rapamycin. researchgate.net

Table 1: Research Findings on Oligomycin-Induced Autophagy

| Cell Line/Model | Observation | Outcome | Reference |

|---|---|---|---|

| IPLB-LdFB insect cell line | Induction of autophagy following ATP depletion. | Can lead to either cell protection or cell necrosis. | nih.gov |

| Human Chondrocytes | Initial increase in LC3-II at 24h, followed by a decrease at 48h. | Time-dependent decrease in autophagy activation. | nih.gov |

| Various (in vitro) | Combination with antimycin A is a strong inducer of mitophagy. | Robust activation of mitophagy. | frontiersin.orgnih.gov |

| 3T3-SA YFP-Parkin cells | Depletion of mitochondrial proteins upon treatment with antimycin A and oligomycin. | Provides a method to measure autophagic flux. | researchgate.net |

Stimulation of Lysosome Acidification in Research

The interplay between oligomycin and lysosomal function is multifaceted. Research in rat liver lysosomes demonstrated that oligomycin can stimulate lysosome acidification. nih.gov This effect is attributed to the shunting of the lysosomal membrane potential. nih.gov However, other studies suggest that mitochondrial dysfunction, which can be initiated by oligomycin, leads to impaired lysosomal acidification and function. nih.gov For example, treatment of primary neurons with oligomycin resulted in a significant reduction in the number of lysosomes positive for the active form of the protease cathepsin B. nih.gov This is consistent with the observation that the loss of mitochondrial function impairs lysosomal activity. nih.gov

Furthermore, oligomycin A treatment has been shown to increase the interaction between mitochondria and lysosomes. In one study, the colocalization coefficient of mitochondria and lysosomes in wild-type cells increased significantly after a 12-hour treatment with 1 µM oligomycin A, indicating enhanced contact between these two organelles. illinois.eduresearchgate.net This increased interaction is a critical step in mitophagy, where damaged mitochondria are targeted for degradation by lysosomes.

Table 2: Research Findings on Oligomycin and Lysosomal Function

| Research Model | Finding | Implication | Reference |

|---|---|---|---|

| Rat Liver Lysosomes | Stimulates lysosome acidification. | Shunting of membrane potential. | nih.gov |

| Primary Neurons | Decreased number of active cathepsin B-positive lysosomes. | Impaired lysosomal proteolytic activity. | nih.gov |

| Wild-type cells | Increased colocalization of mitochondria and lysosomes. | Enhanced mitochondria-lysosome interaction, a prerequisite for mitophagy. | illinois.eduresearchgate.net |

Characterization of Cellular Stress Responses

By inhibiting a central component of cellular metabolism, oligomycin serves as a potent inducer of various cellular stress responses, allowing for their detailed characterization.

Impact on Mitochondrial Network Dynamics

Mitochondria exist as a dynamic, interconnected network that constantly undergoes fusion and fission. Oligomycin treatment has been consistently shown to disrupt this network, leading to mitochondrial fragmentation. nih.govmdpi.com In MCF-7 human breast carcinoma cells, a 6-hour treatment with 10 µM oligomycin resulted in a significant increase in the population of swollen mitochondria (48.53%) compared to networked (13.20%) and fragmented (38.26%) mitochondria. plos.org In other studies using HepG2 cells, oligomycin exposure led to a concentration-dependent increase in fragmented mitochondria. nih.govresearchgate.net Similarly, in zebrafish embryos, oligomycin treatment reduced the average mitochondrial length from approximately 2.2 µm to 0.75 µm. tandfonline.com This fragmentation is often linked to the induction of mitophagy, as smaller mitochondrial fragments are more easily engulfed by autophagosomes.

Table 3: Quantitative Effects of Oligomycin on Mitochondrial Morphology

| Cell Line/Model | Treatment | Quantitative Observation | Reference |

|---|---|---|---|

| MCF-7 Cells | 10 µM oligomycin for 6 hours | 48.53% swollen, 38.26% fragmented, 13.20% networked mitochondria. | plos.org |

| HepG2 Cells | 24-hour exposure to increasing concentrations | Concentration-dependent increase in the fraction of fragmented mitochondria. | nih.govresearchgate.net |

| Zebrafish Embryos | 2 µM oligomycin | Mitochondrial length decreased from ~2.2 µm to 0.75 µm. | tandfonline.com |

| 661w Cells | Various concentrations | Decreased mitochondrial networked areas to 0.60-0.80 of control. | nih.gov |

Induction of Integrative Stress Responses

The integrated stress response (ISR) is a conserved signaling pathway that cells activate to cope with various stresses. Oligomycin is a potent inducer of the ISR. springermedizin.deelifesciences.orgelifesciences.org A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent increased translation of Activating Transcription Factor 4 (ATF4). elifesciences.org Studies in HEK293T cells showed that treatment with oligomycin leads to a significant upregulation of ATF4 and its target genes, such as CHOP (DDIT3). researchgate.netbiorxiv.org For instance, in CML cell lines, oligomycin treatment caused a notable induction of ATF4. springermedizin.de Research has also revealed that the protein PEBP1 can amplify the mitochondrial dysfunction-induced ISR, as PEBP1 knockout cells showed an attenuated ISR in response to oligomycin. elifesciences.orgelifesciences.org

Table 4: Oligomycin-Induced Integrated Stress Response Markers

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| HEK293T | 1.25 ng/mL oligomycin for 16h | Significant induction of ATF4 and its target genes. | researchgate.netbiorxiv.org |

| CML cell lines (K562, BV173, KU812) | Oligomycin | Upregulation of ATF4. | springermedizin.de |

| hiPSC-CMs | 2.5 μM oligomycin for 24h | Strong induction of ATF4 and CHOP. | ahajournals.org |

| RPE1 | 1 µM oligomycin | Attenuated ISR (ATF4, CHOP induction) in PEBP1 KO cells. | elifesciences.orgelifesciences.org |

Methodological Frameworks and Experimental Models

Application in High-Resolution Respirometry (HRR)

High-resolution respirometry (HRR) is a powerful technique for the detailed analysis of mitochondrial function, and the oligomycin (B223565) mixture is a key reagent in this methodology. niscpr.res.innih.gov HRR experiments continuously monitor the oxygen concentration in a sealed chamber containing biological samples, providing real-time data on oxygen consumption rates, which reflect the activity of the electron transport system (ETS). niscpr.res.inresearchgate.net

In HRR protocols, oligomycin is used to induce a state of non-phosphorylating respiration, often referred to as State 4 or LEAK respiration. By inhibiting ATP synthase, oligomycin uncouples oxygen consumption from ATP production, allowing researchers to quantify the respiration that is not linked to ATP synthesis. niscpr.res.innih.govnih.gov This "leak" respiration is primarily associated with the dissipation of the proton gradient across the inner mitochondrial membrane. nih.gov The subsequent addition of an uncoupler like FCCP allows for the determination of the maximum capacity of the electron transport system. nih.gov The difference between the basal respiration rate and the oligomycin-insensitive rate provides a measure of the ATP-linked respiration. nih.gov This approach enables a detailed characterization of mitochondrial function, including the degree of coupling between oxidation and phosphorylation. niscpr.res.in For instance, in studies with isolated pig brain mitochondria, oligomycin was used to inhibit State 3 respiration (ADP-stimulated) and revealed a significant proton leak, which accounted for a substantial portion of the total respiration rate. niscpr.res.in

Integration with Extracellular Flux Analysis for Metabolic Profiling

Extracellular flux analyzers, such as the Seahorse XF Analyzer, measure the two major energy-producing pathways in cells—mitochondrial respiration and glycolysis—in real-time. medipol.edu.tryoutube.com This is achieved by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively. medipol.edu.tryoutube.com The oligomycin mixture is a central component of standard assays like the "Mito Stress Test," which is designed to profile mitochondrial function. medipol.edu.tr

In a typical Mito Stress Test, basal OCR is first measured. Then, oligomycin is injected to inhibit ATP synthase. medipol.edu.trnih.gov The resulting drop in OCR represents the portion of basal respiration that was dedicated to ATP production. youtube.com The remaining OCR after oligomycin addition is attributed to proton leak. nih.gov Subsequent injections of the uncoupler FCCP dissipate the proton gradient and stimulate the electron transport chain to its maximum capacity, revealing the maximal respiration. medipol.edu.trnih.gov A final injection of a combination of rotenone (B1679576) and antimycin A, inhibitors of Complex I and III, shuts down mitochondrial respiration completely, allowing for the quantification of non-mitochondrial oxygen consumption. medipol.edu.trnih.gov This sequential addition of inhibitors, with oligomycin playing a key role, allows for the calculation of several key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. medipol.edu.tr

Use in Diverse In Vitro Cell Culture Systems

The oligomycin mixture is widely used across a variety of in vitro cell culture systems to investigate cellular metabolism and its role in different physiological and pathological states.

Oligomycin has been instrumental in studying the metabolic phenotypes of numerous mammalian cell lines. In cancer research, it is used to probe the bioenergetic organization of different cancer cell types, revealing their relative dependence on oxidative phosphorylation versus glycolysis. apexbt.comnih.govnih.gov For example, studies have shown that in response to oligomycin-induced inhibition of oxidative phosphorylation, some cancer cell lines exhibit a significant increase in glycolysis to compensate for the loss of mitochondrial ATP production. apexbt.comnih.gov It has been used in a variety of cancer cell lines including A549, H1299, H1975, H520, 786-0, H838, and U87MG to completely inhibit oxidative phosphorylation activity. apexbt.com Oligomycin has also been used to study ATP-linked respiration in astrocytes and mouse embryonic fibroblasts (MEFs). toku-e.com

| Cell Type | Application of Oligomycin Mixture | Research Focus |

| Cancer Cells | Inhibition of oxidative phosphorylation to assess metabolic phenotype and plasticity. apexbt.comnih.gov | Understanding cancer cell metabolism, identifying metabolic vulnerabilities, and investigating drug resistance. toku-e.comnih.gov |

| Astrocytes | Measurement of ATP-linked respiration and maximal respiratory capacity. toku-e.com | Investigating astrocyte bioenergetics and their role in neuronal support and brain function. |

| MEFs | Used in mitochondrial stress tests to determine parameters of mitochondrial respiration. toku-e.com | Studying fundamental aspects of cellular metabolism and mitochondrial function. |

| Neutrophils | Not explicitly detailed in the provided search results. | |

| Oocytes | Not explicitly detailed in the provided search results. |

The optimal concentration of oligomycin for use in cellular assays can vary significantly between different cell types. nih.govnih.gov Therefore, it is crucial to perform concentration optimization experiments to determine the ideal concentration that achieves complete inhibition of ATP synthase without causing off-target effects. nih.govunige.ch For extracellular flux analysis, a typical optimization involves testing a range of oligomycin concentrations and measuring the resulting OCR. unige.ch The optimal concentration is generally the lowest dose that produces the maximal inhibitory effect on ATP-linked respiration. unige.chresearchgate.net For many cell lines, working concentrations for oligomycin typically range from 0.5 to 10 μM. cellsignal.com For instance, in assays with anchorage-independent tumor cell spheroids, it is recommended to test a range of final well concentrations between 0.5–2 µM of Oligomycin A. nih.gov

| Cell Type/System | Recommended Oligomycin Concentration Range | Key Considerations |

| General Mammalian Cell Lines | 0.5 - 10 μM cellsignal.com | The optimal concentration can vary depending on the specific cell line and experimental conditions. nih.govnih.gov |

| Anchorage-Independent Tumor Spheroids | 0.5 – 2 µM nih.gov | Empirical determination is necessary to find the concentration that yields the maximal response. nih.gov |

| Isolated Renal Tubules | Varies by tubular segment researchgate.net | Different segments of the renal tubule may require different optimal concentrations for complete inhibition. researchgate.net |

| Pig Brain Mitochondria | ≥ 10 ng/mL (~12.5 nM) niscpr.res.in | Sufficient for partial inhibition of Complex I and II linked respiration. niscpr.res.in |

The yeast Saccharomyces cerevisiae has been a valuable model organism for studying mitochondrial ATP synthase and the effects of oligomycin. nih.govnih.gov Early research focused on isolating and characterizing the oligomycin-sensitive ATPase complex from yeast mitochondria. nih.gov Genetic studies in yeast have been instrumental in identifying the subunits of ATP synthase that are involved in conferring oligomycin sensitivity. nih.gov Mutations in specific genes, such as the ATP5 gene encoding the oligomycin sensitivity-conferring protein (OSCP), can lead to oligomycin resistance. nih.gov The high degree of conservation in the oligomycin-binding site between yeast and humans underscores the utility of yeast as a model system for studying the mechanism of action of this inhibitor. nih.gov

Structural and Computational Approaches to Binding Elucidation

For many years, the precise binding site of oligomycin on the F1Fo ATP synthase remained elusive. nih.gov However, high-resolution crystal structures have provided detailed insights into this interaction. nih.govresearchgate.net These studies have revealed that oligomycin binds to the c-ring of the Fo domain, specifically at the interface between two adjacent c-subunits. nih.govmdpi.com This binding position effectively blocks the proton channel, thereby inhibiting the rotation of the c-ring and subsequent ATP synthesis. toku-e.comnih.gov

The high-resolution (1.9 Å) crystal structure of oligomycin bound to the subunit c10 ring of the yeast mitochondrial ATP synthase has been particularly informative. nih.govpnas.org It showed that the interaction is primarily hydrophobic, with the hydrophobic face of the oligomycin molecule covering the hydrophobic surface of the c-subunit. nih.gov A critical hydrogen bond is formed via a bridging water molecule between the essential carboxyl side chain of an acidic residue (Glu59 in yeast) on the c-ring and the oligomycin molecule. nih.govresearchgate.net This interaction shields the carboxyl group from the aqueous environment, preventing proton translocation. nih.gov

Computational approaches have complemented these structural studies by providing further details on the binding energetics and dynamics. These methods help to understand the specific interactions that contribute to the high affinity of oligomycin for the ATP synthase. The amino acid residues that form the oligomycin-binding site are highly conserved between yeast and humans, but differ significantly from those in bacterial homologs, which explains the differential sensitivity of mitochondrial and bacterial ATP synthases to oligomycin. nih.govpnas.org

X-ray Crystallography of Oligomycin-ATP Synthase Complexes

X-ray crystallography has been a pivotal technique in elucidating the precise molecular interactions between the oligomycin mixture and its target, the F_o_ portion of ATP synthase. High-resolution structural data have provided a static yet detailed snapshot of the binding mechanism, revealing the atomic-level contacts that underpin oligomycin's potent inhibitory activity.

A landmark achievement in this area was the determination of the crystal structure of oligomycin bound to the c-subunit ring (c₁₀ ring) of the yeast mitochondrial ATP synthase at a resolution of 1.9 Å. nih.govresearchgate.net This study utilized a mixture of oligomycins A, B, and C for soaking the crystals, with oligomycin A being the most abundant component at 60%. nih.gov The resulting structure revealed that oligomycin binds to a hydrophobic pocket on the surface of the c₁₀ ring, making contact with two adjacent c-subunit molecules. nih.govresearchgate.net This binding position sterically hinders the rotation of the c-ring, which is essential for proton translocation and subsequent ATP synthesis, thereby explaining the compound's inhibitory effect. nih.gov

The interaction landscape is characterized by numerous van der Waals contacts and a single, crucial hydrogen bond. nih.gov The essential carboxyl side chain of the glutamate (B1630785) residue (Glu59 in yeast), which is vital for proton translocation, does not interact directly with the inhibitor. Instead, it forms a hydrogen bond with the hydroxyl group of oligomycin via a bridging water molecule. nih.govresearchgate.net This interaction effectively "locks" the Glu59 residue in a semi-closed conformation, shielding it from the aqueous proton half-channels and arresting the proton relay mechanism. nih.gov The majority of the remaining contacts between oligomycin and the c-subunit are hydrophobic in nature, stabilizing the complex within the lipidic environment of the mitochondrial inner membrane. nih.govresearchgate.net

Comparative X-ray studies on the individual oligomycin A, B, and C forms have further illuminated structural differences that may influence their binding affinity. nih.gov These analyses show variations in the three-dimensional structures and hydrogen bonding capabilities among the different oligomycins, which could correlate with their potential to bind to sites on the ATP synthase. nih.gov For instance, analysis of the single-crystal X-ray data suggests that the B form may be the most potent inhibitor, with the O(24) group being a critical ligating group for binding. nih.gov

Table 1: Key Findings from X-ray Crystallography of Oligomycin-ATP Synthase Complex

| Feature | Description | Source(s) |

|---|---|---|

| Resolution | 1.9 Å | nih.gov, researchgate.net |

| Biological Target | Subunit c₁₀ ring of yeast mitochondrial ATP synthase | nih.gov, researchgate.net |

| Binding Site | Surface of the c₁₀ ring, contacting two neighboring c-subunits | nih.gov, researchgate.net |

| Key Residue Interaction | The carboxyl side chain of Glu59 forms a hydrogen bond with oligomycin via a bridging water molecule. | nih.gov, researchgate.net |

| Primary Interactions | Primarily hydrophobic van der Waals contacts | nih.gov, researchgate.net |

| Inhibitory Mechanism | Locks the essential Glu59 carboxyl in a semi-closed conformation, shielding it from the proton half-channel and blocking c-ring rotation. | nih.gov |

| Structural Differences | X-ray studies of individual oligomycins (A, B, C) reveal differences in 3D structure and hydrogen bonding potential. | nih.gov |

Computational Docking and Molecular Modeling Studies

Complementing the static images provided by X-ray crystallography, computational docking and molecular modeling studies have offered dynamic insights into the binding process and the relative affinities of different oligomycin congeners. These in silico approaches allow for the exploration of binding modes, interaction energies, and the physiological context of the inhibitor's action.

Computational docking studies have been performed using the X-ray structures of oligomycins A, B, and C with a homology model of the F_o_ domain of ATP synthase from Escherichia coli. nih.gov By creating an induced fit pocket, these models predicted that oligomycin B and C forms bind more tightly to the enzyme than oligomycin A. nih.gov This finding aligns with experimental observations of their inhibitory potency. The modeling identified key residues involved in the interaction, highlighting that the inhibitor primarily contacts Asn214 and other residues critical for proton translocation. nih.gov The docking data supported the crystallographic evidence that the O(24) group of oligomycin is a vital ligating group for the binding interaction. nih.gov

Molecular dynamics (MD) simulations have been employed to investigate the mechanism of oligomycin inhibition in a more physiologically relevant environment, such as a lipid bilayer. nih.gov These studies propose a multi-step binding process. Initially, the strongly amphipathic oligomycin molecule partitions into the interface between the lipid bilayer and water. nih.gov From this interfacial position, the inhibitor can then bind to any of the proton-carrying c-subunits that are exposed to the membrane. nih.gov

These simulations suggest that the binding of oligomycin requires a partially aqueous environment and is facilitated by the plasticity of the membrane, which can locally deform to stabilize the inhibitor-protein complex. nih.gov According to this model, the oligomycin-bound c-subunit becomes an integral part of the proton-coordinating network. As the c-ring rotates, the subunit carrying the inhibitor eventually reaches the interface with subunit-a, where it physically halts the rotary mechanism of the enzyme, thereby inhibiting ATP synthesis. nih.gov This work underscores the importance of the membrane environment in mediating the binding and inhibitory action of oligomycin. nih.gov

Table 2: Summary of Computational Modeling and Docking Studies

| Study Type | Model System | Key Findings | Source(s) |

|---|

| Computational Docking | Homology model of E. coli F_o_ domain | - Oligomycin B and C forms predicted to bind more tightly than form A.

Broader Research Implications and Future Directions

Oligomycin (B223565) as a Fundamental Biochemical Probe for Mitochondrial Physiology and Pathophysiology

Oligomycin is a cornerstone reagent for investigating the intricacies of mitochondrial function. By inhibiting ATP synthase, it allows researchers to dissect the components of cellular respiration. agscientific.com Its application is fundamental in determining the coupling efficiency of the electron transport chain to ATP synthesis. nih.govresearchgate.net When oligomycin is introduced to cells, the oxygen consumption rate decreases, and this reduction is directly attributable to the amount of respiration that was coupled to ATP production. nih.gov The residual oxygen consumption, known as proton leak or oligomycin-insensitive respiration, represents the uncoupled portion of respiration where protons leak across the inner mitochondrial membrane without generating ATP. nih.govportlandpress.com

This ability to distinguish between ATP-linked respiration and proton leak is crucial for understanding mitochondrial health. An increase in proton leak can be a sign of mitochondrial damage or a regulated mechanism for heat production. Furthermore, oligomycin's inhibition of proton flow through ATP synthase leads to a buildup of protons in the intermembrane space, causing hyperpolarization of the mitochondrial membrane. researchgate.net This effect is used experimentally to study the dynamics of the mitochondrial membrane potential and its role in various cellular processes, including signaling and apoptosis. researchgate.netnih.gov

The oligomycin-sensitivity conferring protein (OSCP) is a key component of the F₁F₀-ATP synthase and is essential for conferring sensitivity to oligomycin. nih.govnih.gov Although oligomycin does not bind directly to OSCP, the protein's structural and functional integrity is paramount for the inhibitory effect. nih.gov Research into OSCP has revealed its emerging roles in mitochondrial pathophysiology, including its interaction with cyclophilin D, a key player in the formation of the mitochondrial permeability transition pore (PTP), which can trigger cell death. researchgate.netsemanticscholar.orgunityfvg.it Thus, oligomycin serves not just as an inhibitor, but as a probe to explore the complex regulation and pathological alterations of the ATP synthase complex itself. nih.govresearchgate.net

Contributions to Understanding Mitochondrial Dysfunction in Disease Models (excluding human trials)

Oligomycin has been instrumental in modeling and understanding the role of mitochondrial dysfunction in a variety of diseases. By inducing a state of bioenergetic stress that mimics pathological conditions, researchers can investigate the cellular consequences of impaired ATP synthesis.

In the context of cardiac hypertrophy, studies have shown that a decline in the expression of OSCP is associated with mitochondrial dysfunction. nih.gov Using oligomycin to inhibit ATP synthase in cardiac cell models allows for the study of the downstream effects of energy deprivation on cardiomyocyte growth and survival, providing insights into the mechanisms that drive heart failure. nih.gov

Similarly, in neurodegenerative disease research, oligomycin is used to simulate the mitochondrial impairment observed in conditions like Parkinson's and vanishing white matter disease. toku-e.comresearchgate.net By blocking ATP production, oligomycin can trigger pathways associated with neuronal cell death and help elucidate the mechanisms by which mitochondrial dysfunction contributes to disease progression. toku-e.com For instance, studies in human chondrocytes have used oligomycin to induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and cell death, and to investigate the protective role of autophagy in this process. nih.gov

Research on certain muscular dystrophies has also benefited from the use of oligomycin. In models of collagen VI-related dystrophies, mitochondria exhibit structural and functional abnormalities. researchgate.net Applying oligomycin to muscle cells from these models helps to dissect the specific contributions of impaired oxidative phosphorylation to the muscle pathology, separate from other mitochondrial defects. researchgate.net

Elucidating Novel Pathways and Mechanisms Sensitive to ATP Synthase Modulation

The inhibition of ATP synthase by oligomycin creates a ripple effect throughout the cell, revealing novel signaling pathways and regulatory mechanisms that are sensitive to the cell's energetic state. When mitochondrial ATP production is halted, cells must adapt to survive, often by upregulating alternative energy-producing pathways like glycolysis. nih.gov This metabolic switch is a key area of investigation, particularly in cancer research, where many tumor cells exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect). nih.gov

Oligomycin treatment has been shown to induce various levels of glycolysis gains in cancer cells, allowing researchers to calculate the relative reliance of different cell lines on glycolysis versus oxidative phosphorylation. nih.gov Furthermore, the energy stress induced by oligomycin can activate key metabolic sensors like AMP-activated protein kinase (AMPK), which in turn orchestrates a broad response to restore energy homeostasis. nih.gov

Beyond energy metabolism, ATP synthase modulation has been linked to the regulation of cell death pathways. The OSCP subunit of ATP synthase is a binding target for cyclophilin D, an inducer of the mitochondrial permeability transition pore (PTP). nih.govresearchgate.netsemanticscholar.org The opening of the PTP is a critical event in some forms of apoptosis. nih.govsemanticscholar.org By using oligomycin and studying its effects on the ATP synthase complex, researchers can investigate the signals that switch this "enzyme of life" into a channel capable of precipitating cell death. nih.govresearchgate.netunityfvg.it Additionally, studies have shown that oligomycin-induced mitochondrial dysfunction can trigger protective mechanisms like autophagy, a process where the cell degrades and recycles its own components to survive stress. nih.gov

Advancements in Experimental Methodologies for Cellular Bioenergetics

Oligomycin is a central component in modern techniques developed to assess cellular bioenergetics in real-time. The most prominent of these is the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells. nih.govjove.com The "Mito Stress Test" is a standard assay performed on this platform that relies on the sequential injection of mitochondrial inhibitors, with oligomycin playing a critical role. toku-e.comjove.com

The assay protocol allows for the calculation of several key parameters of mitochondrial function:

Basal Respiration: The baseline oxygen consumption of the cells, representing the total energetic demand. nih.govportlandpress.com

ATP-Linked Respiration: After the injection of oligomycin, the resulting drop in OCR indicates the portion of basal respiration that was being used to generate ATP. nih.govjove.comoup.com

Proton Leak: The remaining OCR after oligomycin addition is the respiration not coupled to ATP synthesis. nih.govportlandpress.comoup.com

Maximal Respiration: Subsequent injection of an uncoupler like FCCP reveals the maximum respiratory capacity of the mitochondria. portlandpress.comjove.com

Non-Mitochondrial Respiration: A final injection of inhibitors of Complex I and III (e.g., rotenone (B1679576) and antimycin A) shuts down mitochondrial respiration, and any remaining OCR is attributed to other cellular processes. nih.govportlandpress.com

This methodology has revolutionized the study of cellular metabolism, enabling researchers to quickly assess the mitochondrial health of various cell types and to screen for compounds that affect bioenergetic function. jove.comoup.com

Table 1: Key Parameters of Mitochondrial Function Measured Using Oligomycin in Cellular Bioenergetic Assays

| Parameter | Description | Role of Oligomycin |

| Basal Respiration | The resting oxygen consumption rate (OCR) of cells, reflecting the sum of ATP-linked respiration and proton leak. | Not directly used, but serves as the baseline from which oligomycin's effect is measured. |

| ATP-Linked Respiration | The portion of basal respiration dedicated to mitochondrial ATP synthesis. | Calculated as the decrease in OCR following the addition of oligomycin. nih.govportlandpress.com |

| Proton Leak | The portion of basal respiration not coupled to ATP synthesis, where protons leak across the inner mitochondrial membrane. | The remaining OCR after oligomycin has fully inhibited ATP synthase. nih.govoup.com |

| Glycolytic Reserve | The cell's capacity to increase glycolysis when mitochondrial ATP production is inhibited. | Oligomycin injection forces cells to rely on glycolysis, and the resulting increase in the extracellular acidification rate (ECAR) is used to calculate this parameter. nih.govjove.com |

Emerging Research Areas for Oligomycin Derivatives and Analogs (excluding drug development)

The potent and specific activity of oligomycin has spurred research into its derivatives and analogs to probe more specific biological questions. This research is uncovering new facets of the oligomycin class of molecules and their interactions with cellular machinery.

Recently, new oligomycin analogs, oligomycins EX-1 and 2, were isolated from Nocardia sp. nih.gov These compounds, which possess a distinctive exomethylene group, showed potent inhibitory activity against mitochondrial complex V, similar to oligomycin A. However, they also demonstrated enhanced effectiveness in suppressing the anchorage-independent growth of pancreatic cancer cells, a key characteristic of cancer stem cells. nih.gov This highlights the potential for using novel analogs to investigate specific cellular phenotypes, such as cancer stemness, that are linked to mitochondrial metabolism.

In another area, spiropiperidine-based oligomycin-analog ligands have been synthesized and studied for their ability to counteract ischemia-reperfusion injury in a renal cell model. acs.org These analogs are being investigated as inhibitors of the mitochondrial permeability transition pore opening, a critical event in cell death following reperfusion. acs.org

Furthermore, a new oligomycin-class polyketide was identified from Micromonospora sp. as a specific inhibitor of an alternative peptidoglycan biosynthetic pathway in certain bacteria. researchgate.net This discovery opens up avenues for using oligomycin-like structures as specific probes to study bacterial cell wall synthesis, a process distinct from their classical role as ATP synthase inhibitors. These emerging areas underscore the continued relevance of the oligomycin scaffold in developing highly specific molecular probes for fundamental biological research.

Q & A

Q. What statistical approaches minimize false discovery rates (FDR) when analyzing multiple mitochondrial parameters in high-throughput screens?

- Methodological Answer :

- Apply Benjamini-Hochberg correction for multiple comparisons (e.g., p-value adjustments across OCR, ROS, and ΔΨm assays) .

- Use multivariate analysis (e.g., PCA) to cluster correlated outcomes and reduce dimensionality .

Key Considerations for Experimental Design

- Structural Specificity : Reference isomer-specific bioactivity tables to select appropriate variants (e.g., A for apoptosis, B for ischemia) .

- Concentration Gradients : Optimize using logarithmic dilution series to capture dose-dependent effects .

- Contextual Models : Use disease-relevant conditions (e.g., hypoxia chambers for ischemia) to mimic physiological ATP synthase dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.